N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide, commonly known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Applications De Recherche Scientifique
AT-101 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. AT-101 has been tested in various cancer models, including breast cancer, prostate cancer, lung cancer, and leukemia, and has shown promising results in preclinical studies.
Mécanisme D'action
AT-101 exerts its anticancer effects by inhibiting the anti-apoptotic protein Bcl-2. Bcl-2 is overexpressed in many types of cancer, and its inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death. AT-101 also inhibits the anti-apoptotic protein Mcl-1, which further enhances its pro-apoptotic effects.
Biochemical and Physiological Effects:
AT-101 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. AT-101 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AT-101 is its specificity for Bcl-2 and Mcl-1, which makes it a promising candidate for cancer therapy. However, the compound has also been shown to inhibit other proteins, such as Bcl-xL, which may limit its efficacy. Another limitation of AT-101 is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Orientations Futures
There are several future directions for the research on AT-101. One direction is to investigate the combination of AT-101 with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Another direction is to explore the potential use of AT-101 in the treatment of other diseases, such as autoimmune disorders. The development of more specific and potent inhibitors of Bcl-2 and Mcl-1 is also an area of active research. Finally, the evaluation of the safety and efficacy of AT-101 in clinical trials is necessary to determine its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of AT-101 involves the reaction of 5-acetyl-3-thiophenemethyl chloride with 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained through purification and isolation steps. The synthesis of AT-101 is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[2-[1-[(5-acetylthiophen-3-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16(27)20-13-17(15-29-20)14-25-11-8-19(9-12-25)26-21(7-10-23-26)24-22(28)18-5-3-2-4-6-18/h2-7,10,13,15,19H,8-9,11-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVLFMEVWFCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.